6-(4-ethylphenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
6-(4-Ethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with morpholine under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
6-(4-Ethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: It finds applications in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(4-ethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Known for its heat-resistant properties and applications in energetic materials.
Tetrahydropyrido[4,3-d]pyrimidine: Used as a starting material for the synthesis of tetrahydropteroic acid derivatives.
Uniqueness
Its ability to inhibit specific enzymes makes it a promising candidate for drug development .
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C19H20N4O2/c1-2-14-3-5-15(6-4-14)23-8-7-17-16(18(23)24)13-20-19(21-17)22-9-11-25-12-10-22/h3-8,13H,2,9-12H2,1H3 |
InChI Key |
LXVQUEKHJSWNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4 |
Origin of Product |
United States |
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